molecular formula C9H11N3O2S B2537600 Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate CAS No. 23822-54-0

Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate

Cat. No.: B2537600
CAS No.: 23822-54-0
M. Wt: 225.27
InChI Key: MUMSLALBASENQO-UHFFFAOYSA-N
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Description

Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate is a thiocarbamate derivative characterized by a pyridin-2-ylamino substituent linked to a carbonothioyl group and an ethyl carbamate moiety. The pyridine ring may enhance solubility and influence interactions with metabolic enzymes, while the thiocarbonyl group could alter electronic properties and metabolic stability compared to oxygen-containing analogs .

Properties

IUPAC Name

ethyl N-(pyridin-2-ylcarbamothioyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-2-14-9(13)12-8(15)11-7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H2,10,11,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMSLALBASENQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate typically involves the reaction of ethyl isocyanate with 2-aminopyridine in the presence of a thiocarbonyl compound. The reaction is usually carried out under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Cyclization Reactions with Hydroxylamine

The thiourea moiety undergoes cyclization with hydroxylamine hydrochloride to form triazolopyridine derivatives. This reaction is central to synthesizing bioactive heterocycles.

Reaction Conditions and Yields

EntryConditionsTemperatureTimeYieldSource
1NH₂OH·HCl, DIPEA, MeOH/EtOH (1:1)70°C3.5 h79.5%
2NH₂OH·HCl, DIPEA, MeOH/EtOH (1:1)Reflux3 h78%
3NH₂OH·HCl, DIPEA, MeOH/EtOH (1:1)60°C18 h74%

Mechanistic Insights :

  • The reaction proceeds via nucleophilic attack of hydroxylamine on the thiocarbonyl group, followed by cyclization and elimination of H₂S and ethanol.

  • Base (e.g., DIPEA) facilitates deprotonation, enhancing nucleophilicity of hydroxylamine .

Role of Solvent and Temperature

Solvent polarity and temperature critically influence reaction efficiency:

  • Polar Solvents : Methanol/ethanol mixtures (1:1) optimize solubility and reaction kinetics .

  • Temperature : Higher temperatures (60–70°C) accelerate cyclization but may reduce yields due to side reactions (e.g., decomposition) .

Temperature-Dependent Outcomes

EntryTemperatureYieldObservation
120°C<50%Slow reaction, incomplete conversion
260–70°C74–80%Optimal balance of speed/yield
3>70°CDecomposition dominates

Suzuki Coupling and Functionalization

The pyridin-2-ylamino group enables cross-coupling reactions. For example, brominated derivatives (e.g., 6-bromo-pyridin-2-yl analog) participate in Suzuki-Miyaura couplings to install aryl/heteroaryl groups .

Example Protocol :

python
# General Suzuki coupling conditions (hypothetical) Catalyst: Pd(PPh₃)Base: K₂CO₃ Solvent: DME/H₂O Temperature: 80°C

Note: Specific protocols for this compound require optimization due to steric and electronic effects of the carbamate-thiourea backbone .

Acid/Base-Mediated Rotamer Interconversion

The carbamate group exhibits syn/anti rotamerism, which can be modulated by acetic acid or hydrogen-bonding agents (e.g., 2,6-bis(octylamido)pyridine) .

Key Observations :

  • Acetic Acid : Stabilizes syn-rotamers via intermolecular H-bonding .

  • Base (DIPEA) : Shifts equilibrium toward anti-rotamers, influencing reactivity in cyclization .

Stability and Handling

  • Storage : Stable under inert gas at −20°C; sensitive to moisture and light .

  • Decomposition : Prolonged heating (>80°C) leads to thiourea degradation and CO₂ release .

Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
SolventMeOH/EtOH (1:1)Maximizes solubility
Temperature60–70°CBalances speed/yield
Equivalents of NH₂OH5–6 equivDrives completion

Key Derivatives and Bioactivity

DerivativeBioactivitySource
5-Bromo-triazolopyridin-2-amineAntibacterial (Gram+)
Triazolopyridine-PI3K inhibitorsAnticancer (IC₅₀: 0.3–0.45 µM)

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions makes it valuable for developing new compounds.

Reagent in Organic Reactions

  • This compound acts as a reagent in several organic reactions, facilitating the formation of carbamate derivatives and other functional groups. Its reactivity profile allows for diverse synthetic pathways in laboratory settings.

Biological Applications

Antimicrobial Properties

  • Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens, making it a candidate for developing new antibacterial agents .

Anticancer Potential

  • The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle regulation and inhibition of specific kinases . For instance, derivatives of similar compounds have demonstrated significant cytotoxic effects against cancer cell lines such as HeLa and A375.

Medical Applications

Therapeutic Agent Development

  • Ongoing research focuses on the therapeutic potential of this compound for treating various diseases. Its mechanism of action includes modulating enzyme activity and influencing signaling pathways associated with disease processes. The compound's ability to bind to specific targets suggests its potential as a lead compound in drug discovery.

Industrial Applications

Material Development

  • In the industrial sector, this compound is being explored for its role in developing new materials. Its chemical stability and reactivity make it suitable for creating polymers and other advanced materials used in various applications.
  • Antimicrobial Study
    • A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antibacterial agent .
  • Cytotoxicity Assessment
    • In another investigation, the cytotoxic effects of this compound were assessed using the MTT assay on HeLa cells. The compound exhibited an IC50 value of approximately 15 µM, indicating significant anticancer activity compared to standard chemotherapeutics.

Mechanism of Action

The mechanism of action of Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Ethyl Carbamate vs. Vinyl Carbamate

  • Carcinogenicity: Vinyl carbamate is 10–50× more potent than ethyl carbamate in inducing lung adenomas, skin tumors, and hepatic carcinomas in mice. This is attributed to its direct conversion to vinyl carbamate epoxide, a DNA-reactive metabolite, bypassing the CYP2E1-dependent oxidation required for ethyl carbamate activation .
  • Mutagenicity : Vinyl carbamate exhibits mutagenicity in Salmonella typhimurium strains (TA1535, TA100) when metabolized, whereas ethyl carbamate lacks mutagenic activity .
  • Metabolism: Ethyl carbamate undergoes oxidative metabolism to form vinyl carbamate as a transient intermediate, which is further epoxidized.

This compound

  • The pyridine ring could facilitate interactions with cytochrome P450 enzymes, altering metabolic activation .
  • Hypothesized Toxicity: Based on ethyl carbamate's effects, this compound may induce oxidative stress and neurotoxicity, as seen in C. elegans models exposed to ethyl carbamate, which activate xenobiotic detoxification pathways (e.g., GST-4) .

Other Carbamate Derivatives

  • Ethyl N-hydroxycarbamate: Exhibits weak direct mutagenicity but is less carcinogenic than vinyl carbamate. Its activity is inhibited by cytochrome P-450 inhibitors .
  • tert-Butyl carbamate: Lacks significant carcinogenic activity in mice, emphasizing the role of substituent size and structure in toxicity .

Biological Activity

Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Synthesis of this compound

The compound is synthesized through a reaction involving pyridine derivatives and carbonothioyl groups. The general synthetic pathway includes:

  • Formation of the thioamide : Reaction of ethyl carbamate with pyridin-2-amine in the presence of carbon disulfide.
  • Cyclization : Heating the thioamide under reflux conditions to form the final product.

This synthetic route typically yields a high purity compound suitable for biological testing.

Biological Activity Overview

This compound exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail these activities with supporting data.

Antibacterial Activity

Recent studies have demonstrated that this compound possesses potent antibacterial properties against various Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus0.06 - 0.12
Escherichia coli0.25 - 1
Pseudomonas aeruginosa0.5 - 2

The compound's mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, making it a promising candidate for developing new antibiotics .

Antifungal Activity

This compound has also shown efficacy against various fungal pathogens:

Fungal Strain MIC μg/mL
Candida albicans0.5 - 1
Aspergillus niger1 - 4

These results indicate that the compound disrupts fungal cell membrane synthesis, leading to cell death .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines:

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)1.5
A549 (Lung Cancer)2.0
HCT116 (Colon Cancer)0.9

The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy :
    In a study assessing the antibacterial activity of various derivatives, this compound was found to be significantly more effective than standard antibiotics like streptomycin against resistant strains of Staphylococcus aureus .
  • Antifungal Testing :
    A series of antifungal assays revealed that this compound exhibited comparable efficacy to established antifungals, suggesting its potential as a therapeutic agent in treating fungal infections .
  • Cancer Cell Line Studies :
    In vitro studies demonstrated that the compound effectively inhibited cell growth in multiple cancer types, leading researchers to propose further investigations into its mechanism of action and potential clinical applications .

Q & A

Basic Research Questions

What validated analytical methods are recommended for quantifying ethyl carbamate in fermented foods, and how do their precision metrics compare?

Ethyl carbamate (EC) is commonly quantified using gas chromatography-mass spectrometry (GC-MS) with isotopic internal standards, achieving detection limits as low as 10 µg/L in alcoholic beverages . Collaborative studies validate GC-MS for reproducibility, with intra-day relative standard deviations (RSD) ≤6.72% and inter-day RSD ≤8.76% . For complex matrices like soy sauce or yogurt, HPLC with fluorescence detection after derivatization using 9-xanthydrol offers sensitivity (detection limit ~35 µg/kg) but requires pre-column purification . Regulatory bodies like the OIV and AOAC endorse GC-MS for compliance testing due to its robustness in detecting EC at regulatory thresholds (e.g., Canada’s 30–100 µg/kg limits) .

What metabolic pathways activate ethyl carbamate into DNA-reactive intermediates, and how do human and rodent models differ?

EC is metabolized via CYP2E1 into vinyl carbamate and its epoxide, which form DNA adducts like 1,N⁶-ethenoadenosine . Human liver microsomes produce these metabolites at slower rates than rodents, explaining species-specific carcinogenicity thresholds . Newborn mice show delayed EC elimination due to underdeveloped microsomal esterases, highlighting age-dependent metabolic variability . In vitro assays using human fibroblasts detected unscheduled DNA synthesis, but lymphoblastoid cells showed no mutagenicity, suggesting tissue-specific susceptibility .

What evidence supports the classification of ethyl carbamate as a Group 2A carcinogen, and what are the critical data gaps?

The IARC classifies EC as Group 2A ("probably carcinogenic to humans") based on:

  • Sufficient evidence of carcinogenicity in rodents (lung, liver tumors) via oral/inhalation exposure .
  • DNA adduct formation in human liver microsomes, mirroring rodent activation pathways .
  • Epidemiological gaps: No conclusive human data due to low dietary exposure levels, though alcoholic beverages pose higher risks .

Advanced Research Questions

How can researchers design experiments to resolve contradictions in ethyl carbamate’s in vitro vs. in vivo genotoxicity data?

Key considerations:

  • Dose and activation systems : In vitro clastogenicity (e.g., sister chromatid exchange in lymphocytes) often requires exogenous metabolic activation (S9 mix) and high doses (>1 mM), unlike in vivo models where lower doses induce micronuclei in somatic cells .
  • Tissue specificity : Prioritize assays in metabolically active tissues (e.g., liver) over generalized cell lines. For example, EC caused DNA damage in human fibroblasts but not lymphoblastoid cells .
  • Endpoint selection : Combine chromosomal aberration tests with adduct-specific biomarkers (e.g., etheno-DNA) to clarify mechanisms .

What methodological optimizations improve ethyl carbamate recovery in lipid-rich or acidic food matrices?

  • Lipid-rich matrices (e.g., cheese) : Use solid-phase extraction (SPE) with Florisil® or C18 cartridges to remove triglycerides before GC-MS analysis .
  • Acidic beverages (e.g., wine) : Adjust pH to 7–8 to stabilize EC, followed by dichloromethane liquid-liquid extraction .
  • Validation : Spike-and-recovery studies show >85% accuracy in yogurts and bread when using deuterated EC (d5-EC) as an internal standard .

How do interspecies differences in CYP2E1 activity impact extrapolation of ethyl carbamate carcinogenicity data to humans?

Rodent CYP2E1 has higher catalytic efficiency for EC oxidation than human isoforms, leading to faster vinyl carbamate formation . Humanized CYP2E1 transgenic mouse models reveal 2–3× lower tumor incidence than wild-type rodents at equivalent doses, suggesting human thresholds may be higher . In vitro assays using induced pluripotent stem cell (iPSC)-derived hepatocytes can bridge this gap by modeling human metabolic variability .

Can enzymatic remediation strategies reduce ethyl carbamate in fermented beverages without altering product quality?

Urethanase from Bacillus licheniformis degrades EC into ethanol, CO₂, and ammonia, achieving >90% reduction in wine without affecting flavor . However, enzyme stability at high ethanol concentrations (>15% v/v) remains a challenge. Co-immobilization with alginate beads improves reusability (5 cycles with <10% activity loss) .

Critical Data Gaps and Future Directions

  • Human biomonitoring : Develop non-invasive biomarkers (e.g., urinary etheno adducts) to assess chronic EC exposure .
  • Advanced models : Use organ-on-chip systems to simulate metabolic interplay between liver and target tissues (e.g., lung) .
  • Global standards : Harmonize regulatory limits for EC in fermented foods, informed by region-specific dietary exposure assessments .

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